(R)-Methyl 2-(tert-butoxycarbonylamino)-5-oxohexanoate
Overview
Description
R-Methyl 2-(tert-butoxycarbonylamino)-5-oxohexanoate is a versatile and widely-used synthetic reagent that has many applications in the fields of organic synthesis, biochemistry, and pharmacology. It is an alkyl ester of the amino acid 5-oxohexanoic acid, and can be used to synthesize a variety of compounds.
Scientific Research Applications
R-Methyl 2-(tert-butoxycarbonylamino)-5-oxohexanoate has a variety of scientific research applications. It can be used as a reagent for the synthesis of various compounds, such as amino acids, peptides, and nucleosides. It can also be used as a substrate for enzyme-catalyzed reactions, and as a catalyst for organic reactions. Additionally, it can be used as a ligand in metal-catalyzed reactions, and as a chiral agent in asymmetric synthesis.
Mechanism of Action
R-Methyl 2-(tert-butoxycarbonylamino)-5-oxohexanoate acts as a reagent in a variety of chemical reactions. It can act as a nucleophile, attacking electrophilic centers in organic molecules. It can also act as a nucleofuge, displacing other nucleophiles from their binding sites. Additionally, it can act as a catalyst, accelerating chemical reactions.
Biochemical and Physiological Effects
R-Methyl 2-(tert-butoxycarbonylamino)-5-oxohexanoate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as proteases and lipases. It has also been shown to have anti-inflammatory and anti-oxidant effects, and to modulate the activity of certain cellular signaling pathways.
Advantages and Limitations for Lab Experiments
R-Methyl 2-(tert-butoxycarbonylamino)-5-oxohexanoate has several advantages for use in laboratory experiments. It is highly soluble in a variety of organic solvents, and is stable under a wide range of temperatures and pHs. Additionally, it can be easily purified and isolated from the reaction mixture. However, it is also important to note that R-Methyl 2-(tert-butoxycarbonylamino)-5-oxohexanoate can be toxic if handled improperly, and should be used in a well-ventilated area with appropriate safety equipment.
Future Directions
R-Methyl 2-(tert-butoxycarbonylamino)-5-oxohexanoate has a wide range of potential applications in the fields of organic synthesis, biochemistry, and pharmacology. In the future, it could be used to synthesize a variety of compounds, such as peptides and nucleosides. It could also be used as a reagent for enzyme-catalyzed reactions, and as a catalyst for organic reactions. Additionally, it could be used as a ligand in metal-catalyzed reactions, and as a chiral agent in asymmetric synthesis. Finally, it could be further studied for its potential biochemical and physiological effects, and its potential therapeutic applications.
properties
IUPAC Name |
methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxohexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-8(14)6-7-9(10(15)17-5)13-11(16)18-12(2,3)4/h9H,6-7H2,1-5H3,(H,13,16)/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUOWDFUZLUYDFB-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC(C(=O)OC)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)CC[C@H](C(=O)OC)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.